molecular formula C12H19Cl2N3O2 B3002608 Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride CAS No. 2344678-08-4

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride

Cat. No.: B3002608
CAS No.: 2344678-08-4
M. Wt: 308.2
InChI Key: BFIORQFYLSEUOR-UHFFFAOYSA-N
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Description

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride is a chemical compound with the molecular formula C12H17N3O2.2HCl. It is a derivative of piperidine and pyrimidine, which are both significant in the field of medicinal chemistry. This compound is often used in pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-5-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride can be compared with other piperidine and pyrimidine derivatives:

    Piperidine Derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate share similar structural features but may have different biological activities.

    Pyrimidine Derivatives: Pyrimidine-5-carboxylate derivatives, such as 2-chloropyrimidine-5-carboxylate, are structurally related but may differ in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of piperidine and pyrimidine moieties, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;;/h7-9,13H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIORQFYLSEUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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